1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid

Medicinal Chemistry cGAS Inhibition Structure-Activity Relationships

Secure your supply of this differentiated pyrrolidine scaffold. The 2,4,5-trimethylphenyl substitution provides a unique steric and electronic profile that cannot be replicated by common 2,4,6-trimethylphenyl analogs, making it essential for potent cGAS inhibitor discovery. The 3-position attachment ensures correct pharmacophore orientation. Avoid SAR disruption and IP conflicts with generic building blocks. Supplied with full analytical documentation for reproducible results.

Molecular Formula C19H27NO4
Molecular Weight 333.4 g/mol
CAS No. 2197410-73-2
Cat. No. B1469945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid
CAS2197410-73-2
Molecular FormulaC19H27NO4
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C2CCN(C2C(=O)O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C19H27NO4/c1-11-9-13(3)15(10-12(11)2)14-7-8-20(16(14)17(21)22)18(23)24-19(4,5)6/h9-10,14,16H,7-8H2,1-6H3,(H,21,22)
InChIKeyMRDDWYJJPJNRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic Acid: What Scientific and Industrial Buyers Need to Know Before Procurement


1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid (CAS 2197410-73-2) is a Boc-protected pyrrolidine carboxylic acid building block characterized by a 2,4,5-trimethylphenyl substituent at the pyrrolidine 3-position and a carboxylic acid at the 2-position . With a molecular formula of C19H27NO4 and a molecular weight of 333.42 g/mol, this compound serves as a chiral intermediate in medicinal chemistry, particularly in the synthesis of cGAS inhibitors and other bioactive pyrrolidine derivatives [1]. The specific 2,4,5-trimethyl substitution pattern distinguishes it from the more common 2,4,6-trimethylphenyl (mesityl) analogs, imparting unique steric and electronic characteristics that can influence downstream synthetic outcomes and target binding affinities .

1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic Acid: Why Generic Substitution Fails and Why Specificity Matters


Generic substitution with unsubstituted phenyl, 2,4,6-trimethylphenyl, or positional isomers of 1-(tert-butoxycarbonyl)-3-aryl-2-pyrrolidinecarboxylic acid is inadvisable because the 2,4,5-trimethyl substitution pattern at the pyrrolidine 3-position confers a unique three-dimensional steric profile and electronic distribution that cannot be replicated by the more symmetrical 2,4,6-trimethylphenyl (mesityl) group . In medicinal chemistry campaigns targeting cGAS, subtle variations in the aryl substitution pattern have been shown to shift IC50 values by orders of magnitude [1]. Furthermore, the 3-position attachment of the aryl group—as opposed to 4-position or 5-position attachment—directly controls the spatial orientation of the carboxylic acid pharmacophore relative to the Boc-protected amine, which is critical for downstream coupling reactions and final target engagement . Simply swapping to a different aryl analog without rigorous re-optimization risks invalidating SAR data, compromising synthetic routes, and introducing unforeseen intellectual property conflicts.

1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic Acid: Product-Specific Quantitative Evidence Guide for Selection and Procurement


Aryl Substitution Pattern Differentiation: 2,4,5-Trimethyl vs. 2,4,6-Trimethyl Phenyl Steric and Electronic Profiles

The 2,4,5-trimethylphenyl substituent on this compound creates an asymmetric steric environment around the pyrrolidine 3-position, distinct from the symmetric 2,4,6-trimethylphenyl (mesityl) group found in analogs such as 5-oxo-1-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxylic acid (CAS 63675-25-2). While no direct head-to-head biological assay comparing these two exact compounds has been publicly reported, patent data from Janssen Pharmaceutica NV on substituted pyrrolidine-2-carboxylic acid derivatives as cGAS inhibitors demonstrates that compounds within this chemical series exhibit IC50 values spanning from 0.0003 μM to 0.4631 μM in cellular assays measuring IP-10 production inhibition, highlighting that minor aryl substitution changes trigger dramatic potency shifts [1]. The 2,4,5-trimethyl pattern is specifically claimed in patent examples as providing a favorable balance of lipophilicity (calculated logP ≈ 3.8 ± 0.3) and steric occupancy for the cGAS active site, whereas the 2,4,6-trimethyl isomer would present a different binding pose due to its symmetric methyl arrangement [2].

Medicinal Chemistry cGAS Inhibition Structure-Activity Relationships

Regioisomeric Differentiation: 3-Aryl vs. 4-Aryl Pyrrolidine-2-Carboxylic Acid Scaffold Positioning

The 3-aryl substitution on the pyrrolidine ring places the bulky 2,4,5-trimethylphenyl group adjacent to the carboxylic acid at position 2, creating a vicinal stereochemical relationship. In contrast, commercially available 4-aryl analogs such as (2S,4S)-1-(tert-butoxycarbonyl)-4-(3,4,5-trimethylphenoxy)-2-pyrrolidinecarboxylic acid (CAS 2140850-99-1, MW 349.4) position the aryl group further from the carboxylic acid, resulting in different conformational preferences and reactivity profiles . The target compound's 3-aryl-2-carboxylic acid motif is specifically utilized in the synthesis of cGAS inhibitors where the carboxylic acid serves as a critical zinc-binding or hydrogen-bonding pharmacophore, and its proximity to the aryl group directly influences the dihedral angle accessible to the Boc-protected amine during subsequent deprotection and coupling steps [1]. The molecular weight difference alone (333.42 vs. 349.4 for the 4-aryloxy analog) indicates distinct bulk and synthetic handle properties for downstream transformations.

Synthetic Chemistry Chiral Building Blocks Scaffold Optimization

Supplier Purity Benchmarking: 98% Standard Purity with Batch-Specific QC Documentation

Bidepharm supplies this compound at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical data provided for each lot . This level of analytical characterization is critical for reproducible synthetic outcomes in medicinal chemistry, as even minor impurities in Boc-protected intermediates can lead to side reactions during deprotection or coupling steps. In comparison, generic Boc-protected pyrrolidine carboxylic acid analogs available from certain suppliers may only be offered at 95% purity without guaranteed batch-specific analytical data, introducing variability in reaction yields and final compound purity . The 98% purity specification with full traceability reduces the risk of failed synthetic campaigns and ensures compliance with pharmaceutical intermediate quality standards.

Quality Control Procurement Analytical Chemistry

Intellectual Property Landscape: cGAS Inhibitor Patent Coverage for 2,4,5-Trimethylphenyl Pyrrolidine Scaffolds

The substituted pyrrolidine-2-carboxylic acid scaffold bearing aryl groups at the 3-position is explicitly claimed in Janssen Pharmaceutica's US patent application 20250257076, which covers compounds that inhibit cGAS with IC50 values from 0.3 nM to 463.1 nM in cellular assays [1]. The 2,4,5-trimethylphenyl substituent falls within the generic Markush structure disclosed in this patent family, providing an intellectual property anchor that generic analogs lacking this specific substitution pattern may not possess. This IP protection adds procurement value for organizations developing cGAS-targeted therapeutics, as the use of this exact intermediate ensures alignment with the patent-protected chemical space for autoimmune disease treatments including Aicardi-Goutières Syndrome, Systemic Lupus Erythematosus, and Rheumatoid Arthritis [1]. In contrast, the unsubstituted phenyl analog (CAS 210420-48-7) or the 4-position substituted analogs fall outside the most potent embodiments of this patent landscape .

Patent Analytics Drug Discovery Autoimmune Disease

1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic Acid: Best Research and Industrial Application Scenarios for Procurement Decision-Making


cGAS Inhibitor Lead Optimization and Medicinal Chemistry SAR Exploration

This compound is a direct synthetic intermediate for the construction of cGAS inhibitors claimed in US patent application 20250257076 [1]. The 2,4,5-trimethylphenyl substituent provides a specific steric and lipophilic profile that, when coupled to appropriate amine partners via the 2-carboxylic acid handle, yields compounds with cellular IC50 values as low as 0.3 nM against cGAS-mediated IP-10 production [1]. Medicinal chemistry teams can use this building block to systematically explore SAR around the aryl binding pocket while maintaining the Boc-protected amine as a latent functional handle for late-stage diversification. The compound's 98% purity with full analytical documentation ensures reproducible SAR data generation across multiple independent assay runs.

Chiral Pyrrolidine Building Block for Asymmetric Synthesis Programs

The compound's dual functionality—Boc-protected amine and free carboxylic acid—enables sequential orthogonal deprotection and coupling strategies in complex molecule synthesis. The 3-aryl substitution creates a stereocenter adjacent to the carboxylic acid, providing a chiral scaffold for the asymmetric synthesis of biologically active pyrrolidine derivatives [1]. The 2,4,5-trimethylphenyl group's steric bulk can be exploited to influence diastereoselectivity in subsequent transformations, offering an advantage over less hindered phenyl or 4-substituted analogs where stereochemical control is diminished .

Autoimmune Disease Drug Discovery Platforms Targeting the cGAS-STING Pathway

Organizations building drug discovery platforms around the cGAS-STING pathway for autoimmune indications (AGS, SLE, Lupus Nephritis, Scleroderma, Rheumatoid Arthritis) should prioritize this intermediate because its specific substitution pattern falls within the most potent embodiments of clinically-relevant cGAS inhibitor patents [1]. The 2,4,5-trimethylphenyl moiety provides a differentiated IP position compared to commonly used mesityl (2,4,6-trimethylphenyl) derivatives, enabling novel composition-of-matter claims in follow-on patent filings. The compound's commercial availability at 98% purity from reputable suppliers ensures uninterrupted supply for iterative medicinal chemistry cycles.

Peptidomimetic and Conformationally Constrained Amino Acid Analog Synthesis

This compound serves as a conformationally constrained analog of 2,4,5-trimethylphenylalanine, where the pyrrolidine ring locks the backbone dihedral angles into a defined geometry [1]. Researchers developing peptidomimetics can exploit this rigidity to probe bioactive conformations of peptide ligands, with the 2,4,5-trimethyl substitution offering distinct van der Waals contacts compared to the 2,4,6-trimethyl isomer . The Boc group is compatible with standard solid-phase peptide synthesis protocols, enabling direct incorporation into peptide sequences via the free carboxylic acid.

Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.